Home > Products > Screening Compounds P82584 > PKM2 activator 3
PKM2 activator 3 -

PKM2 activator 3

Catalog Number: EVT-7697763
CAS Number:
Molecular Formula: C15H11ClF2N2O3S
Molecular Weight: 372.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PKM2 Activator 3 is a small molecule designed to enhance the activity of pyruvate kinase M2, an important enzyme in the glycolytic pathway. Pyruvate kinase M2 plays a crucial role in regulating cellular metabolism and is implicated in various physiological and pathological processes, including cancer metabolism and inflammation. The compound is classified as an allosteric activator, which means it binds to a site on the enzyme distinct from the active site, inducing conformational changes that promote enzyme activity.

Source and Classification

PKM2 Activator 3 belongs to a class of compounds that activate pyruvate kinase M2 through allosteric modulation. This class includes various structurally diverse small molecules that have been developed to target PKM2 specifically without affecting other isoforms of pyruvate kinase, such as PKM1. The development of these activators aims to exploit the unique regulatory mechanisms of PKM2, particularly its role in cancer cell metabolism and potential therapeutic applications.

Synthesis Analysis

The synthesis of PKM2 Activator 3 involves several chemical reactions that typically include alkylation and deprotection steps. For example, one method reported involves starting from a pyridazinoindolone precursor, which is treated with alkylating agents such as benzyl bromide in the presence of a strong base like potassium tert-butoxide. The yield for such reactions can vary but has been reported to be around 61% for certain derivatives.

The synthesis often requires careful control of reaction conditions to ensure high purity and yield of the final product. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

The molecular structure of PKM2 Activator 3 is characterized by a core pyridazinoindolone scaffold. Structural studies using X-ray crystallography have revealed that the compound interacts with specific residues at the A-A' interface of the PKM2 tetramer, stabilizing its active form. The binding mode typically involves π-π interactions and hydrogen bonding with key amino acids, contributing to its high affinity for the enzyme.

Chemical Reactions Analysis

PKM2 Activator 3 undergoes specific chemical interactions upon binding to pyruvate kinase M2. The compound promotes the transition from inactive dimeric or monomeric forms of PKM2 to an active tetrameric state. This transition enhances the enzyme's catalytic efficiency, allowing for increased conversion of phosphoenolpyruvate and adenosine diphosphate into pyruvate and adenosine triphosphate.

The activation mechanism involves:

  • Tetramer Formation: Stabilization of tetrameric structure through allosteric binding.
  • Kinetic Modulation: Reduction in Michaelis-Menten constant values for substrates like phosphoenolpyruvate, indicating increased enzyme efficiency.
Mechanism of Action

The mechanism by which PKM2 Activator 3 exerts its effects involves several steps:

  1. Binding: The activator binds to PKM2 at an allosteric site.
  2. Conformational Change: This binding induces a conformational change that favors tetramer formation.
  3. Increased Activity: The tetrameric form exhibits significantly higher enzymatic activity compared to its dimeric or monomeric counterparts.

Data from kinetic assays indicate that PKM2 Activator 3 can increase enzyme activity by over 200% under optimal conditions, demonstrating its potency as an activator.

Physical and Chemical Properties Analysis

PKM2 Activator 3 possesses several notable physical and chemical properties:

  • Solubility: Generally soluble in aqueous solutions, which is advantageous for biological applications.
  • Stability: Exhibits stability under physiological conditions, making it suitable for in vivo studies.
  • Potency: Has been shown to achieve half-maximal activation concentrations in the low nanomolar range (e.g., around 70 nM), indicating high potency.

Relevant Data

  • Solubility: Soluble in water
  • Stability: Stable at physiological pH
  • Potency: AC50 ≈ 70 nM
Applications

PKM2 Activator 3 is primarily used in scientific research focused on:

  • Cancer Metabolism: Investigating metabolic alterations in tumor cells and potential therapeutic interventions.
  • Inflammation Studies: Exploring the role of PKM2 in inflammatory responses and related diseases.
  • Neuroprotection Research: Assessing its effects on neuronal cells under stress conditions, particularly in retinal studies where metabolic regulation is critical.

The ability to selectively activate PKM2 without affecting other isoforms opens avenues for targeted therapies aimed at metabolic diseases and cancer treatment strategies.

Introduction to PKM2 in Oncogenic Metabolism

PKM2 Isoform-Specific Roles in the Warburg Effect and Aerobic Glycolysis

Pyruvate kinase M2 (PKM2) is a master regulator of the Warburg effect, a metabolic hallmark of cancer characterized by enhanced glucose uptake and lactate production even under normoxic conditions. Unlike other pyruvate kinase isoforms (PKM1, PKL, PKR), PKM2 is preferentially expressed in cancer cells due to PKM gene alternative splicing. This splicing is orchestrated by heterogeneous nuclear ribonucleoproteins (hnRNPs I, A1, A2) and serine/arginine-rich splicing factor 3 (SRSF3), which promote the inclusion of exon 10 to generate PKM2 mRNA [3] [6]. The metabolic consequences are profound: PKM2 expression diverts glucose flux from oxidative phosphorylation toward aerobic glycolysis, enabling the accumulation of glycolytic intermediates (e.g., glucose-6-phosphate and fructose-6-phosphate) for nucleotide, lipid, and amino acid synthesis [6] [9].

Hypoxia-inducible factor 1α (HIF-1α) and oncogenes like c-MYC further amplify PKM2 expression. HIF-1α binds to hypoxia-response elements (HREs) in the PKM gene intron, while c-MYC transactivates hnRNPs, creating a feedforward loop that sustains glycolytic reprogramming [6] [9]. This metabolic flexibility allows tumors to thrive in nutrient-scarce and hypoxic microenvironments.

  • Table 1: Key Regulators of PKM2 Splicing and Metabolic Reprogramming
    RegulatorFunctionImpact on Cancer Metabolism
    hnRNP I/A1/A2Binds intronic RNA; promotes exon 10 inclusion↑ PKM2 expression; ↑ glycolytic intermediates
    SRSF3Enhances exon 10 splicing↑ PKM2-dependent Warburg effect
    miR-133a/miR-133bTargets PKM2 3’UTR; suppresses translation↓ PKM2 in normal tissues; dysregulated in cancer
    c-MYCInduces hnRNP transcriptionSustains PKM2 expression; promotes anabolism
    HIF-1αBinds HRE in PKM gene; activates transcriptionLinks hypoxia to glycolytic reprogramming

Dimeric vs. Tetrameric PKM2: Metabolic Flexibility in Cancer Proliferation

PKM2 exists in two conformational states with opposing metabolic functions:

  • Tetrameric PKM2: High-affinity binding to phosphoenolpyruvate (PEP); catalyzes robust pyruvate and ATP generation. This form is stabilized by endogenous activators like fructose-1,6-bisphosphate (FBP) and serine [3] [8].
  • Dimeric PKM2: Low-affinity for PEP; exhibits minimal pyruvate kinase activity. This inactive form accumulates in cancer cells due to post-translational modifications (PTMs) such as tyrosine phosphorylation (Y105) and oxidation (C358), which disrupt tetramer stability [3] [6].

The dimeric form’s dominance enables metabolic flexibility. By limiting the final glycolytic step, it promotes the shunting of intermediates into biosynthetic pathways:

  • Pentose phosphate pathway → NADPH and ribose-5-phosphate (nucleotide precursor)
  • Serine/glycine pathway → glutathione synthesis (redox balance)
  • Glycerolipid synthesis → membrane biogenesis [3] [8]

Additionally, dimeric PKM2 translocates to the nucleus, where it acts as a protein kinase and transcriptional coactivator. It phosphorylates STAT3 and histone H3, and interacts with HIF-1α and β-catenin to upregulate genes involved in proliferation (e.g., GLUT1, LDHA, VEGF) [6] [9].

  • Table 2: Allosteric Regulators of PKM2 Quaternary Structure
    EffectorBinding SiteConformational OutcomeBiological Consequence
    FBPSubunit interfaceTetramer stabilization↑ Glycolytic flux; ↓ anabolism
    SerineActive sitePartial tetramer activationMixed metabolic phenotype
    Tyrosine phosphorylation (Y105)Dimeric interfaceTetramer dissociation↑ Biosynthetic precursors; ↑ proliferation
    PhenylalanineAllosteric siteInhibits tetramer formationBlocks PK activity; favors biosynthesis

Rationale for Pharmacological Activation of PKM2 in Tumor Suppression

Pharmacological PKM2 activation represents a promising anticancer strategy by forcing the dimer-to-tetramer transition, which:

  • Restores Pyruvate Kinase Activity: Reduces the accumulation of glycolytic intermediates, limiting substrates for nucleic acid and lipid synthesis [4] [10].
  • Inhibits Nuclear Functions: Tetrameric PKM2 cannot translocate to the nucleus, suppressing oncogenic transcription (e.g., HIF-1α, STAT3 targets) [6] [8].
  • Synergizes with Nutrient Stress: In serine-depleted conditions, PKM2 activators exacerbate metabolic crisis by blocking de novo serine synthesis pathways [2] [4].

Small-molecule activators (e.g., TEPP-46, DASA-58) bind to a pocket at the PKM2 subunit interface distinct from the FBP site. Structural studies reveal they stabilize the tetramer by forming hydrogen bonds with Arg399 and hydrophobic interactions with Leu394, rendering PKM2 resistant to inhibition by tyrosine-phosphorylated proteins [4] [10]. In lung cancer models, the novel activator PA-12 suppresses tumor growth by blocking PKM2 nuclear translocation and HIF-1α-mediated gene expression under hypoxia [2].

  • Table 3: PKM2 Activators in Preclinical Development
    ActivatorChemical ClassMechanismAntitumor Effects
    TEPP-46Thieno[3,2-b]pyrrolopyridazinoneBinds subunit interface; stabilizes tetramer↓ Xenograft growth; ↑ oxidative metabolism
    DASA-58N,N’-DiarylsulfonamideInduces tetramerization; resists phosphotyrosine inhibition↓ Lactate production; ↓ nucleotide synthesis
    PA-12Molecular docking-derivedBlocks nuclear PKM2; inhibits HIF-1αSuppresses lung cancer growth under hypoxia
    Compound 3Symmetric bis-sulfonamideHigh-affinity interface bindingInduces serine auxotrophy in tumors

Properties

Product Name

PKM2 activator 3

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide

Molecular Formula

C15H11ClF2N2O3S

Molecular Weight

372.8 g/mol

InChI

InChI=1S/C15H11ClF2N2O3S/c16-10-6-9(2-3-11(10)17)20-24(22,23)14-5-8-1-4-15(21)19-13(8)7-12(14)18/h2-3,5-7,20H,1,4H2,(H,19,21)

InChI Key

VLIHQHQPGAWJCM-UHFFFAOYSA-N

SMILES

C1CC(=O)NC2=CC(=C(C=C21)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl)F

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.